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molecular formula C13H20N2OSi B8630450 2-(4-(Dimethylamino)phenyl)-2-(trimethylsilyloxy)acetonitrile

2-(4-(Dimethylamino)phenyl)-2-(trimethylsilyloxy)acetonitrile

Cat. No. B8630450
M. Wt: 248.40 g/mol
InChI Key: GRELDYXBVNCNAY-UHFFFAOYSA-N
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Patent
US08377930B2

Procedure details

To a solution of 2-(4-(dimethylamino)phenyl)-2-(trimethylsilyloxy)acetonitrile (7.19 g, 28.9 mmol) in THF (35 mL) was added 1 M aqueous HCl (1 mL) and the mixture was stirred for 1 hour. Additional 1 M HCl (1 mL) was then added and the reaction mixture was stirred for an additional 50 minutes. The mixture was made basic with solid NaHCO3 then diluted with EtOAc and water. The layers were separated and the organics were washed with saturated aqueous NaHCO3, water and brine. The solution was dried over Na2SO4 and concentrated in vacuo to give 2-(4-(dimethylamino)phenyl)-2-hydroxyacetonitrile as an off-white solid (5.2 g, quantitative yield). The product was used without further purification.
Quantity
7.19 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]([O:12][Si](C)(C)C)[C:10]#[N:11])=[CH:5][CH:4]=1.Cl.C([O-])(O)=O.[Na+]>C1COCC1.CCOC(C)=O.O>[CH3:1][N:2]([CH3:17])[C:3]1[CH:4]=[CH:5][C:6]([CH:9]([OH:12])[C:10]#[N:11])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.19 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C(C#N)O[Si](C)(C)C)C
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organics were washed with saturated aqueous NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C(C#N)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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